S-α-cyano-3-phenoxy benzyl alcohol S-α-cyano-3-phenoxy benzyl alcohol
Brand Name: Vulcanchem
CAS No.: 122395-47-5
VCID: VC0220095
InChI:
SMILES:
Molecular Formula: C15H26N2O5S
Molecular Weight: 0

S-α-cyano-3-phenoxy benzyl alcohol

CAS No.: 122395-47-5

Cat. No.: VC0220095

Molecular Formula: C15H26N2O5S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

S-α-cyano-3-phenoxy benzyl alcohol - 122395-47-5

Specification

CAS No. 122395-47-5
Molecular Formula C15H26N2O5S
Molecular Weight 0

Introduction

Chemical Properties and Structure

Physical Properties

S-α-cyano-3-phenoxy benzyl alcohol possesses distinctive physical and chemical characteristics that are essential for its applications in agrochemical synthesis. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of S-α-cyano-3-phenoxy benzyl alcohol

PropertyValueReference
CAS Number122395-47-5
Molecular FormulaC₁₄H₁₁NO₂
Molecular Weight225.243 g/mol
Density1.2±0.1 g/cm³
Boiling Point399.8±32.0 °C at 760 mmHg
Flash Point195.6±25.1 °C
Specific Rotation[α]D²⁰ = -16.5°±1.5° (c=0.8% in benzene)
Physical StateOily liquid
SolubilitySoluble in benzene, toluene, ethyl acetate, n-hexane
Refractive Index1.607
LogP2.82
Vapor Pressure0.0±1.0 mmHg at 25°C

The specific optical rotation is a distinguishing characteristic of S-α-cyano-3-phenoxy benzyl alcohol, with a value of approximately -16.5°±1.5° when measured at a concentration of 0.8% in benzene . This negative rotation provides a reliable method for confirming the enantiomeric purity of synthesized samples .

Structural Characteristics

S-α-cyano-3-phenoxy benzyl alcohol features a stereogenic carbon atom bearing a hydroxyl group and a cyano group, with the 3-phenoxyphenyl moiety as the third substituent . The "S" designation indicates the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules .

Table 2: Synonyms and Alternative Nomenclature

SynonymReference
(2S)-Hydroxy(3-phenoxyphenyl)acetonitrile
(S)-3-Phenoxybenzaldehyde cyanohydrin
(S)-(-)-α-Cyano-3-phenoxybenzyl alcohol
(S)-α-Hydroxy-3-phenoxybenzeneacetonitrile
Benzeneacetonitrile, α-hydroxy-3-phenoxy-, (S)-
(S)-Hydroxy(3-phenoxyphenyl)acetonitrile
(S)-3-Phenoxybenzaldehydecyanohydrine

The molecular structure features two aromatic rings connected by an oxygen bridge, forming the 3-phenoxyphenyl group, which is attached to a carbon bearing both a hydroxyl group and a cyano group . This unique structural arrangement contributes to the compound's effectiveness as an intermediate in pyrethroid synthesis .

Synthesis Methods

Chemical Synthesis

The innovative approach described in the patent involves preparing an optically active intermediate ether, specifically (1R,5S) 6,6-dimethyl-4(R)-[(S)-cyano-(3'-phenoxybenzyl)-methoxy]-3-oxa-bicyclo (3,1,0)-hexan-2-one . Unlike classic esters used for resolution, this intermediate can be hydrolyzed under acidic conditions to yield the desired S-alcohol in good yields .

The process involves:

  • Reacting racemic (R,S) α-cyano-3-phenoxy-benzyl alcohol with the lactone of cis 2,2-dimethyl-3S-(dihydroxymethyl)-cyclopropane-1R-carboxylic acid in the presence of an acid agent .

  • This reaction produces a mixture of diastereomeric ethers that can be separated by physical means .

  • Hydrolyzing the (1R,5S) 6,6-dimethyl-4(R)-[(S)-cyano-(3'-phenoxyphenyl)-methoxy]-3-oxa-bicyclo-(3,1,0)-hexan-2-one isomer in acidic media to obtain S-α-cyano-3-phenoxy-benzyl alcohol .

Another synthesis route involves the Ullmann reaction followed by oxidation steps:

  • Reacting 3-methylphenol with bromobenzene followed by oxygen oxidation to obtain 3-phenoxybenzoic acid .

  • Reduction of the acid followed by potassium dichromate oxidation to produce 3-phenoxybenzaldehyde .

  • Condensation with appropriate reagents and optical resolution to obtain the S-enantiomer .

Biotechnological Methods

More recent approaches employ biotechnological methods for preparing S-α-cyano-3-phenoxy benzyl alcohol, which offer advantages in terms of enantiomeric purity and environmental considerations . The enzymatic method involves:

  • Converting racemic α-cyano-3-phenoxy benzyl alcohol to its ester derivative using acetic anhydride or acetyl chloride .

  • Selective hydrolysis of the ester using esterase enzymes, where the S-isomer is preferentially hydrolyzed while the R-isomer remains as the acetate .

  • Separation of the resulting mixture to obtain pure S-α-cyano-3-phenoxy benzyl alcohol .

This biotechnological approach can be performed using esterases from microorganisms or animal sources such as pancreas or liver . The method provides S-α-cyano-3-phenoxy benzyl alcohol with high optical purity .

Another alternative synthesis involves transferring a cyano group from acetone cyanohydrin to 3-phenoxybenzaldehyde, followed by enzymatic resolution through ester intermediates .

Applications in Industry

Role in Pyrethroid Synthesis

S-α-cyano-3-phenoxy benzyl alcohol serves as a critical intermediate in the synthesis of pyrethroids, a class of synthetic insecticides that mimic natural pyrethrins but with enhanced stability and potency . The compound functions as the alcohol component in the esterification reactions with various carboxylic acids to produce the final pyrethroid products .

The presence of the 3-phenoxy group and the cyano moiety significantly enhances the efficacy of the resulting pyrethroid compounds compared to other variants . The specific stereochemistry of the S-isomer contributes to the optimized biological activity of these insecticides .

Specific Insecticide Derivatives

Several commercially important insecticides incorporate S-α-cyano-3-phenoxy benzyl alcohol in their structure. Table 3 presents some key pyrethroid derivatives that utilize this compound.

Table 3: Pyrethroid Derivatives from S-α-cyano-3-phenoxy benzyl alcohol

PyrethroidStructureApplicationReference
DeltamethrinS-α-cyano-3-phenoxy benzyl alcohol esterified with (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acidBroad-spectrum insecticide
EsfenvalerateS-α-cyano-3-phenoxy benzyl alcohol esterified with (S)-2-(4-chlorophenyl)-3-methylbutyric acidAgricultural pest control
Zeta-cypermethrinS-α-cyano-3-phenoxy benzyl alcohol esterified with mixture of isomers of 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)cyclopropanecarboxylic acidControl of lepidopteran pests
Fenvalerate Aα(S)-α-Cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)-3-methylbutyrateOptically active insecticide

One notable example is (S)-α-cyano-3-phenoxy-benzyl 1R, cis 2,2-dimethyl-3-(2',2'-dibromovinyl)-cyclopropane-1-carboxylate, which melts at 100°C and has a specific rotation of [α]D²⁰ = +19° (c=0.8% in CHCl₃) . This compound demonstrates excellent insecticidal properties .

The availability of pure S-α-cyano-3-phenoxy benzyl alcohol has enabled the synthesis of previously inaccessible compounds such as (S)-α-cyano-3-phenoxy-benzyl "D"2-isopropyl-2-p-chlorophenyl-acetate, which possesses excellent insecticidal properties .

Research Developments

Research on S-α-cyano-3-phenoxy benzyl alcohol has progressed significantly since its initial synthesis. Early methods of resolution were complex and inefficient, with many approaches leading to degradation products rather than the desired resolved alcohol . The development of the ether intermediate method represented a significant breakthrough, providing access to both the S and R enantiomers in good yields .

More recent research has focused on biotechnological approaches using enzymes for the selective hydrolysis of racemic mixtures . These methods offer advantages in terms of environmental sustainability and efficiency compared to traditional chemical resolution techniques .

In metabolic studies, carbon-14 labeled versions of the compound have been prepared to investigate the fate and behavior of pyrethroid insecticides in biological systems . These labeled compounds have been invaluable in understanding the environmental impact and safety profile of pyrethroids .

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